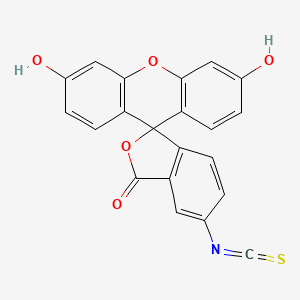

Fluorescein isothiocyanate isomer I

Descripción general

Descripción

El isotiocianato de fluoresceína es un derivado de la fluoresceína, un compuesto orgánico sintético. Se utiliza ampliamente en diversas aplicaciones científicas debido a sus propiedades fluorescentes. El isotiocianato de fluoresceína es conocido por su capacidad de unirse a proteínas y otras biomoléculas, lo que lo convierte en una herramienta valiosa en la investigación biológica y el diagnóstico .

Mecanismo De Acción

El isotiocianato de fluoresceína ejerce sus efectos uniéndose a grupos amino primarios en proteínas y otras biomoléculas. El grupo isotiocianato reacciona con los grupos amino para formar enlaces de tiourea estables. Esta unión permite que el isotiocianato de fluoresceína se use como una etiqueta fluorescente, lo que permite la visualización y cuantificación de biomoléculas en varios ensayos .

Análisis Bioquímico

Biochemical Properties

Fluorescein 5-isothiocyanate plays a crucial role in biochemical reactions due to its ability to form covalent bonds with amino, sulfhydryl, imidazole, tyrosyl, and carbonyl groups on proteins. This interaction allows Fluorescein 5-isothiocyanate to label proteins, including antibodies and lectins, making it an essential tool for protein tracking and identification . The isothiocyanate group of Fluorescein 5-isothiocyanate reacts with nucleophiles, such as amine and sulfhydryl groups, facilitating the formation of stable conjugates .

Cellular Effects

Fluorescein 5-isothiocyanate influences various cellular processes by labeling proteins and other biomolecules. This labeling allows researchers to study cell signaling pathways, gene expression, and cellular metabolism. For instance, Fluorescein 5-isothiocyanate can be used to label antibodies that target specific cell surface receptors, enabling the study of receptor-mediated signaling pathways . Additionally, Fluorescein 5-isothiocyanate can be used to track the localization and movement of proteins within cells, providing insights into cellular dynamics and function .

Molecular Mechanism

The mechanism of action of Fluorescein 5-isothiocyanate involves its ability to form covalent bonds with biomolecules. The isothiocyanate group of Fluorescein 5-isothiocyanate reacts with nucleophiles, such as amine and sulfhydryl groups, on proteins and other biomolecules . This reaction results in the formation of stable conjugates, allowing Fluorescein 5-isothiocyanate to label and track these molecules. Additionally, Fluorescein 5-isothiocyanate can influence enzyme activity by binding to active sites or allosteric sites, potentially inhibiting or activating enzyme function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fluorescein 5-isothiocyanate can change over time due to factors such as stability and degradation. Fluorescein 5-isothiocyanate is prone to photobleaching, which can reduce its fluorescence intensity over time . Derivatives of fluorescein, such as Alexa 488 and DyLight 488, have been developed to provide greater photostability and higher fluorescence intensity . Long-term studies have shown that Fluorescein 5-isothiocyanate can have lasting effects on cellular function, particularly in in vitro and in vivo studies where it is used to track protein dynamics and localization .

Dosage Effects in Animal Models

The effects of Fluorescein 5-isothiocyanate can vary with different dosages in animal models. At low doses, Fluorescein 5-isothiocyanate can effectively label proteins and track their localization without causing significant toxicity . At high doses, Fluorescein 5-isothiocyanate can exhibit toxic effects, potentially disrupting cellular function and causing adverse effects . Threshold effects have been observed, where the impact of Fluorescein 5-isothiocyanate on cellular processes becomes more pronounced at higher concentrations .

Metabolic Pathways

Fluorescein 5-isothiocyanate is involved in various metabolic pathways, interacting with enzymes and cofactors. The isothiocyanate group of Fluorescein 5-isothiocyanate reacts with nucleophiles, such as amine and sulfhydryl groups, on enzymes, potentially influencing their activity . This interaction can affect metabolic flux and metabolite levels, providing insights into the metabolic pathways that Fluorescein 5-isothiocyanate is involved in .

Transport and Distribution

Within cells and tissues, Fluorescein 5-isothiocyanate is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of Fluorescein 5-isothiocyanate, affecting its activity and function . For instance, Fluorescein 5-isothiocyanate can be transported into cells via endocytosis, allowing it to label intracellular proteins and track their movement .

Subcellular Localization

The subcellular localization of Fluorescein 5-isothiocyanate is influenced by targeting signals and post-translational modifications. These factors can direct Fluorescein 5-isothiocyanate to specific compartments or organelles within the cell, affecting its activity and function . For example, Fluorescein 5-isothiocyanate can be targeted to the nucleus, mitochondria, or other organelles, allowing researchers to study the localization and dynamics of proteins within these compartments .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El isotiocianato de fluoresceína se sintetiza haciendo reaccionar la fluoresceína con tiofosgeno. La reacción generalmente ocurre en un solvente orgánico como diclorometano o cloroformo. Las condiciones de reacción incluyen mantener una temperatura baja para evitar la descomposición y asegurar una atmósfera inerte para evitar reacciones secundarias no deseadas .

Métodos de producción industrial

En entornos industriales, el isotiocianato de fluoresceína se produce utilizando reactores a gran escala con un control preciso de la temperatura y la presión. El proceso implica la adición continua de tiofosgeno a una solución de fluoresceína, seguida de pasos de purificación para aislar el producto deseado. El producto final a menudo se obtiene como una mezcla de isómeros, que se pueden separar mediante técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de reacciones

El isotiocianato de fluoresceína experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: El grupo isotiocianato reacciona con nucleófilos como aminas y tioles para formar derivados de tiourea.

Oxidación y reducción: Si bien el isotiocianato de fluoresceína en sí es relativamente estable, sus derivados pueden sufrir reacciones de oxidación y reducción dependiendo de los grupos funcionales unidos.

Reactivos y condiciones comunes

Aminas: Reaccionan con el isotiocianato de fluoresceína para formar enlaces de tiourea estables.

Tioles: También pueden reaccionar con el isotiocianato de fluoresceína para formar derivados de tiocarbamilo.

Principales productos formados

Los principales productos formados a partir de las reacciones del isotiocianato de fluoresceína incluyen derivados de tiourea y tiocarbamilo, que se utilizan en varios ensayos bioquímicos y técnicas de etiquetado .

Aplicaciones Científicas De Investigación

El isotiocianato de fluoresceína se utiliza ampliamente en la investigación científica debido a sus propiedades fluorescentes. Algunas de sus aplicaciones incluyen:

Citometría de flujo: Se utiliza para marcar células y analizar sus propiedades utilizando técnicas basadas en fluorescencia.

Inmunofluorescencia: Conjugado con anticuerpos para detectar antígenos específicos en muestras biológicas.

Microscopía: Se utiliza como un colorante fluorescente en varias técnicas de microscopía para visualizar estructuras celulares.

Ensayo inmunoabsorbente ligado a enzimas (ELISA): Utilizado en ELISA para detectar la presencia de proteínas o anticuerpos específicos.

Comparación Con Compuestos Similares

El isotiocianato de fluoresceína a menudo se compara con otros colorantes fluorescentes como:

Isotiocianato de rodamina: Similar en estructura pero tiene diferentes longitudes de onda de excitación y emisión, lo que lo hace adecuado para diferentes aplicaciones.

Colorantes Alexa Fluor: Estos colorantes están diseñados para ser más fotoestables y tienen mayor intensidad de fluorescencia en comparación con el isotiocianato de fluoresceína.

Colorantes DyLight: Similar a los colorantes Alexa Fluor, ofrecen mayor fotoestabilidad y brillo.

El isotiocianato de fluoresceína sigue siendo único debido a su uso bien establecido en varios ensayos bioquímicos y su compatibilidad con una amplia gama de moléculas biológicas .

Propiedades

IUPAC Name |

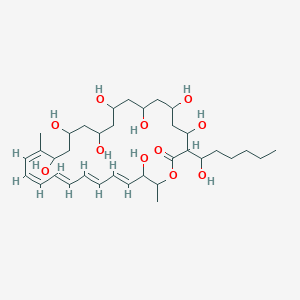

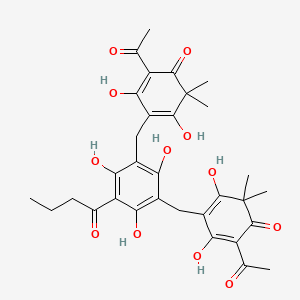

3',6'-dihydroxy-6-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11NO5S/c23-12-2-5-16-18(8-12)26-19-9-13(24)3-6-17(19)21(16)15-4-1-11(22-10-28)7-14(15)20(25)27-21/h1-9,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMNJMPURVTYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63469-13-6 (hydrochloride) | |

| Record name | Fluorescein-5-isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80892440 | |

| Record name | Fluorescein-5-isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange solid; [Merck Index] Orange powder; [Alfa Aesar MSDS] | |

| Record name | Fluorescein-5-isothiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11270 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3326-32-7 | |

| Record name | Fluorescein 5-isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3326-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorescein-5-isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-isothiocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluorescein-5-isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-hydroxy-3-oxo-(3H)-xanthen-9-yl)-5-isothiocyanatobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESCEIN 5-ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I223NX31W9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

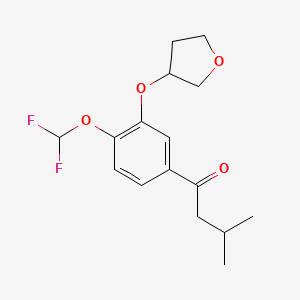

Synthesis routes and methods I

Procedure details

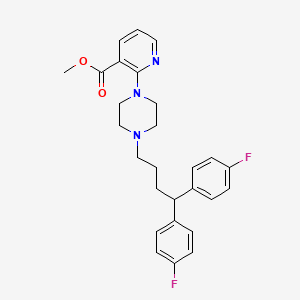

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

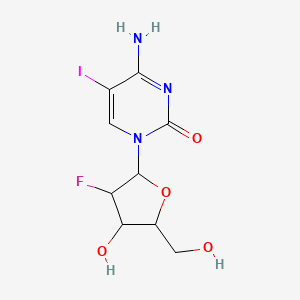

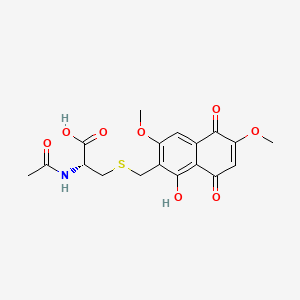

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-imidazol-1-yl)propyl]-5-thien-2-ylisoxazole-3-carboxamide](/img/structure/B1672651.png)

![Indolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1672663.png)